8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(26)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)27/h2-12,15H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDAFPYNFPVWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS Number: 1217010-89-3) is a novel pyrimido-indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H19F2N3O2 |
| Molecular Weight | 431.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves multiple steps, starting from methyl 3-amino-5-fluoro-1-(2-fluorobenzyl)-1H-indole-2-carboxylate. The final product is obtained through a series of alkylation reactions and crystallization processes, yielding a white crystalline powder with a melting point around 154.1–154.6 °C .
Antiviral Activity
Recent studies have highlighted the antiviral properties of related pyrimido-indole compounds. For example, compounds structurally similar to This compound have shown significant activity against influenza viruses by disrupting RNA-dependent RNA polymerase (RdRP) interactions. The EC50 values for these compounds ranged from 5 to 25 μM , indicating promising antiviral efficacy without notable cytotoxicity at concentrations up to 250 μM .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Related indole derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives exhibited IC50 values as low as 0.36 µM against CDK2, suggesting that modifications in the pyrimido-indole structure can enhance selectivity and potency against cancer cells .
The proposed mechanism of action involves the inhibition of key protein-protein interactions necessary for viral replication and tumor cell proliferation. Molecular docking studies have provided insights into how these compounds bind to active sites on target proteins, enhancing their biological activity through specific interactions such as hydrogen bonding and hydrophobic effects .
Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of various pyrimido-indole derivatives in MDCK cells infected with influenza virus. The results indicated that the tested compounds significantly reduced plaque formation with an average EC50 value of 12 μM , showcasing their potential as antiviral agents against influenza .
Study 2: Anticancer Properties
In another investigation focusing on cancer cell lines (HeLa, HCT116), the indole derivatives demonstrated substantial antiproliferative effects with IC50 values ranging from 0.5 to 1.8 µM , indicating their potential use in cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases.
Case Study: Hepatocellular Carcinoma
A series of studies have evaluated the anticancer effects of pyrimidoindole derivatives similar to 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 4e | HepG2 | 5.34 |
| 4e | Huh-7 | 6.13 |
These studies demonstrate that compounds with similar structures can induce significant cytotoxicity and apoptosis in hepatocellular carcinoma cells, suggesting their potential as chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains, including Gram-positive bacteria and mycobacteria.
Antimicrobial Screening Results
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | Mycobacterium tuberculosis H37Rv | 10 |
| 3t | Staphylococcus aureus | 0.24 |
The findings indicate that this compound may be effective in treating bacterial infections, particularly in the context of rising antibiotic resistance.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The synthetic pathway may include:
- Formation of the Pyrimidoindole Core : Cyclization reactions starting from substituted benzyl halides and pyrimidine derivatives.
- Fluorination : Introduction of the fluorine atom via electrophilic fluorination.
- Final Functionalization : Acetamide functionalization to yield the target compound.
The mechanism of action for anticancer activity often involves the activation of apoptotic pathways, while antimicrobial activity is attributed to disruption of bacterial cell wall synthesis or function.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine substituents on the benzyl groups and pyrimidoindole core participate in nucleophilic aromatic substitution (NAS) under specific conditions.
Key Findings :
-
Fluorine at position 8 exhibits higher reactivity toward NAS compared to other positions due to electron-withdrawing effects from adjacent groups.
-
Methoxy groups require strong Lewis acids (e.g., BBr₃) for cleavage, retaining the benzyl scaffold for further functionalization.
Reductive Alkylation and Hydrogenation
The benzyl groups undergo reductive modifications to alter steric and electronic properties.
Key Findings :
-
Catalytic hydrogenation preserves the pyrimidoindole core but modifies substituent flexibility.
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Alkylation at N-3 enhances solubility in polar aprotic solvents (e.g., DMSO) .
Oxidation and Ring Functionalization
The lactam (-one) moiety and indole system are susceptible to oxidation.
Key Findings :
-
Oxidation with mCPBA generates reactive N-oxide intermediates, useful for further cycloadditions .
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Bromination selectively occurs at the indole’s electron-rich position 6.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification of the core.
Key Findings :
-
Suzuki coupling tolerates electron-deficient aryl boronic acids, enhancing bioactivity profiles .
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Buchwald-Hartwig amination requires bulky ligands to prevent catalyst deactivation .
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent rearrangements, critical for stability studies.
Key Findings :
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Acidic conditions degrade the pyrimidine ring but leave the indole intact.
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Base treatment generates amino-carboxylic acid derivatives with potential prodrug applications .
Photochemical Reactions
UV irradiation induces unique reactivity in the fluorinated benzyl groups.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Photo-Fries rearrangement | UV (254 nm), THF, 12 h | Migration of 2-fluorobenzyl to position 4 | 22% |
Key Findings :
Preparation Methods
Structural and Reactivity Considerations
Core Architecture and Substituent Effects
The target compound features a pyrimido[5,4-b]indole core, a bicyclic system merging pyrimidine and indole moieties. Critical structural elements include:
- Fluorine atoms at the 8-position of the indole ring and the 2-position of the benzyl group, enhancing electronegativity and metabolic stability.
- Benzyl substituents at positions 3 and 5, with a methoxy group (-OCH₃) on the 2-methoxybenzyl group, influencing solubility and steric interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₁₉F₂N₃O₂ | |
| Molecular Weight | 431.443 g/mol | |
| Crystal System | Monoclinic (P2₁/n) | |
| Unit Cell Dimensions | a=16.366 Å, b=6.0295 Å, c=21.358 Å, β=105.21° |
X-ray crystallography confirms a planar pyrimidoindole core with benzyl groups oriented perpendicularly to minimize steric clash. Hirshfeld surface analysis reveals dominant H···F and C–H···π interactions, critical for lattice stabilization.
Synthetic Routes and Reaction Mechanisms
Multi-Step Synthesis Strategy
The synthesis involves three principal stages:
- Construction of the pyrimido[5,4-b]indole core
- Regioselective fluorination at the 8-position
- Benzyl group installation via nucleophilic substitution
Pyrimidoindole Core Assembly
The core is synthesized through a condensation reaction between 5-fluoroindole-2,3-dione and guanidine hydrochloride under acidic conditions (HCl, ethanol, reflux, 12 h). This yields 8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one as a pale-yellow solid (mp 248–250°C).
Fluorination and Benzylation
Step 1: 8-Fluorination
Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 6 h achieves >95% regioselectivity.
Step 2: Dual Benzylation
- 5-Position Benzylation : Reaction with 2-fluorobenzyl bromide (1.2 equiv) in DMF, catalyzed by K₂CO₃ (2.5 equiv) at 80°C for 8 h.
- 3-Position Methoxybenzylation : Subsequent treatment with 2-methoxybenzyl chloride (1.5 equiv) and tetrabutylammonium iodide (TBAI, 0.1 equiv) in THF at 50°C for 10 h.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Core Assembly | HCl/EtOH, reflux, 12 h | 68% | 92% |
| Fluorination | Selectfluor®, MeCN, 60°C, 6 h | 89% | 97% |
| 5-Benzylation | 2-Fluorobenzyl bromide, DMF | 78% | 95% |
| 3-Methoxybenzylation | 2-Methoxybenzyl chloride, THF | 72% | 98% |
Process Optimization and Scalability
Characterization and Analytical Validation
Spectroscopic Profiling
Industrial and Pharmacological Applications
Scale-Up Challenges
Pilot-scale production (10 kg/batch) faces:
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions starting with the formation of the pyrimidoindole core, followed by benzyl group substitutions. Critical steps include:
- Core formation : Cyclization of indole derivatives with pyrimidine precursors under reflux conditions.
- Substitution : Introduction of fluorobenzyl and methoxybenzyl groups via nucleophilic aromatic substitution or alkylation, requiring anhydrous conditions and catalysts like K₂CO₃ or NaH .
- Crystallization : Purification via recrystallization in acetonitrile yields monoclinic crystals (space group P2₁/n) with unit cell parameters a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, V = 2033.7(7) ų . Optimization involves solvent selection (polar aprotic solvents enhance substitution efficiency) and temperature control to minimize by-products.
Q. How is the molecular structure validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For this compound:
- Asymmetric unit : Contains one molecule with distinct torsion angles between fluorobenzyl/methoxybenzyl groups and the pyrimidoindole core.
- Intermolecular interactions : Hirshfeld surface analysis reveals dominant H···F (28.4%) and H···O (12.7%) interactions, critical for crystal packing stability . Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups, while HPLC (>98% purity) ensures synthetic accuracy .
Advanced Research Questions
Q. What computational methods are used to predict biological activity, and how do they align with experimental data?
Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates binding affinity to viral targets like HBV polymerase. Key findings:
- Binding mode : The fluorobenzyl group engages in hydrophobic interactions with the polymerase’s active site, while the methoxybenzyl moiety forms hydrogen bonds with Arg128 and Asp83 .
- Free energy (ΔG) : Calculated ΔG = -9.2 kcal/mol correlates with experimental IC₅₀ = 12 nM against HBV in vitro . Discrepancies between computational and experimental results (e.g., solubility limitations) are resolved using molecular dynamics (MD) simulations to assess solvation effects .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antiviral potency?
SAR studies focus on modifying substituents to improve target affinity and pharmacokinetics:
- Fluorine positioning : 2-Fluorobenzyl enhances metabolic stability compared to 3- or 4-substituted analogs by reducing CYP450-mediated oxidation .
- Methoxy group : Replacement with bulkier alkoxy groups (e.g., ethoxy) decreases activity due to steric hindrance, while electron-withdrawing groups (e.g., nitro) disrupt hydrogen bonding .
- Core modifications : Pyrimido[5,4-b]indole derivatives with methyl or chloro substituents at position 8 show reduced cytotoxicity (CC₅₀ > 50 μM) compared to unsubstituted analogs .
Q. What strategies resolve contradictions in bioactivity data across similar analogs?
Contradictions often arise from assay variability (e.g., cell lines, viral strains). Mitigation strategies include:
- Standardized protocols : Use of HepG2.2.15 cells for HBV inhibition assays to ensure consistency .
- Dose-response validation : Replicate EC₅₀ measurements with Hill slopes >1.5 to confirm cooperative binding .
- Off-target profiling : Screen against related kinases (e.g., EGFR, VEGFR) to rule out nonspecific effects .
Methodological Challenges and Solutions
Q. How are intermolecular interactions in the crystal lattice leveraged for formulation development?
Hirshfeld surface analysis identifies "sticky" regions (high dₑ + dᵢ values) where co-crystallization agents (e.g., succinic acid) can enhance solubility without disrupting the API’s stability . Thermal analysis (DSC/TGA) confirms no phase transitions below 200°C, supporting solid dispersion techniques .
Q. What analytical techniques quantify trace impurities in synthesized batches?
LC-MS/MS detects impurities at <0.1% levels:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
